

A Technical Guide to Hydroxylammonium Nitrate (HAN) in Green Propellant Applications

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Compound of Interest

Compound Name: Hydroxylammonium nitrate

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Executive Summary

Hydroxylammonium nitrate (HAN), an energetic ionic liquid, is at the forefront of green propellant research, offering a promising, high-performance, and low-toxicity alternative to the conventional monopropellant, hydrazine.[1] HAN-based propellants provide significant advantages, including higher density and specific impulse, lower freezing points, and substantially reduced handling hazards and operational costs.[2][3][4] Formulations such as the American AF-M315E and the Japanese SHP163 have been successfully flight-tested, demonstrating the maturity and viability of this technology for a range of space applications, from satellite reaction control systems to primary propulsion for small spacecraft.[5][6] This technical guide provides an in-depth overview of HAN-based propellants, covering their formulation, performance characteristics, decomposition mechanisms, key experimental protocols, and flight-proven applications.

Introduction to Hydroxylammonium Nitrate (HAN)

Hydroxylammonium nitrate ($[\text{NH}_3\text{OH}]^+[\text{NO}_3]^-$) is an ionic salt formed from the neutralization of hydroxylamine and nitric acid.[7] In its pure state, it is a colorless, hygroscopic solid.[5] For propulsion, it is typically used in aqueous solutions, where it acts as both an oxidizer and a monopropellant.[4] The presence of a reducing agent (the hydroxylammonium cation) and an oxidizer (the nitrate anion) in the same molecule makes it inherently energetic.[5] This property, combined with its low vapor pressure and reduced toxicity compared to hydrazine, makes it an

ideal base for "green" propellant formulations.[2][8][9] These propellants are less hazardous, simplifying storage, transportation, and pre-launch handling procedures.[8]

HAN-Based Propellant Formulations

HAN-based monopropellants are typically aqueous solutions containing HAN as the primary energetic component, a fuel to enhance performance, and occasionally other additives to control properties like freezing point or burning rate.[4] Common fuels include methanol, glycine, and triethanolammonium nitrate (TEAN).[5][10] The water content is adjusted to ensure stability and control the combustion temperature.

Two of the most well-characterized and flight-proven HAN-based propellants are AF-M315E (now commercially known as ASCENT) and SHP163.[11][12] Their compositions are detailed in the table below.

Table 1: Composition of Prominent HAN-Based Green Propellants

Propellant	Component	Mass Percentage (%)
SHP163	Hydroxylammonium Nitrate (HAN)	73.6% [13] [14]
	Methanol (Fuel)	16.3% [13] [14]
	Ammonium Nitrate (AN)	3.9% [13] [14]
	Water	6.2% [13] [14]
AF-M315E	Hydroxylammonium Nitrate (HAN)	60-70% (Estimated)
(ASCENT)	Fuel/Additives	30-40% (Proprietary) [11]

| | Water | (Included in above)[\[11\]](#) |

Performance Characteristics

HAN-based propellants offer superior performance compared to traditional hydrazine in several key areas. They have a higher density and a comparable or higher specific impulse (Isp),

resulting in a significantly greater density-specific impulse (plsp).[11][15] This allows for more propellant to be stored in a given tank volume, enabling longer missions or smaller spacecraft buses.[15] However, these performance gains are associated with much higher combustion temperatures, which necessitates the use of advanced high-temperature materials for thruster construction.[16]

Table 2: Performance Comparison of Green Propellants and Hydrazine

Property	AF-M315E (ASCENT)	SHP163	Hydrazine (N ₂ H ₄)
Specific Impulse (Isp)	~257 s[5][17]	~276 s[14]	~235 s[17]
Density (ρ)	1.47 g/cm ³ [17]	1.4 g/cm ³ [13][14]	1.00 g/cm ³ [17]
Density-Isp (plsp)	~378 g·s/cm ³	~396 g·s/cm ³ [13][14]	~235 g·s/cm ³
Adiabatic Flame Temp.	~2100 K[18]	~2400 K[13]	~1200 K[18]

| Freezing Point | Glass Transition (No Freezing)[17] | < -11 °C[6] | ~2 °C |

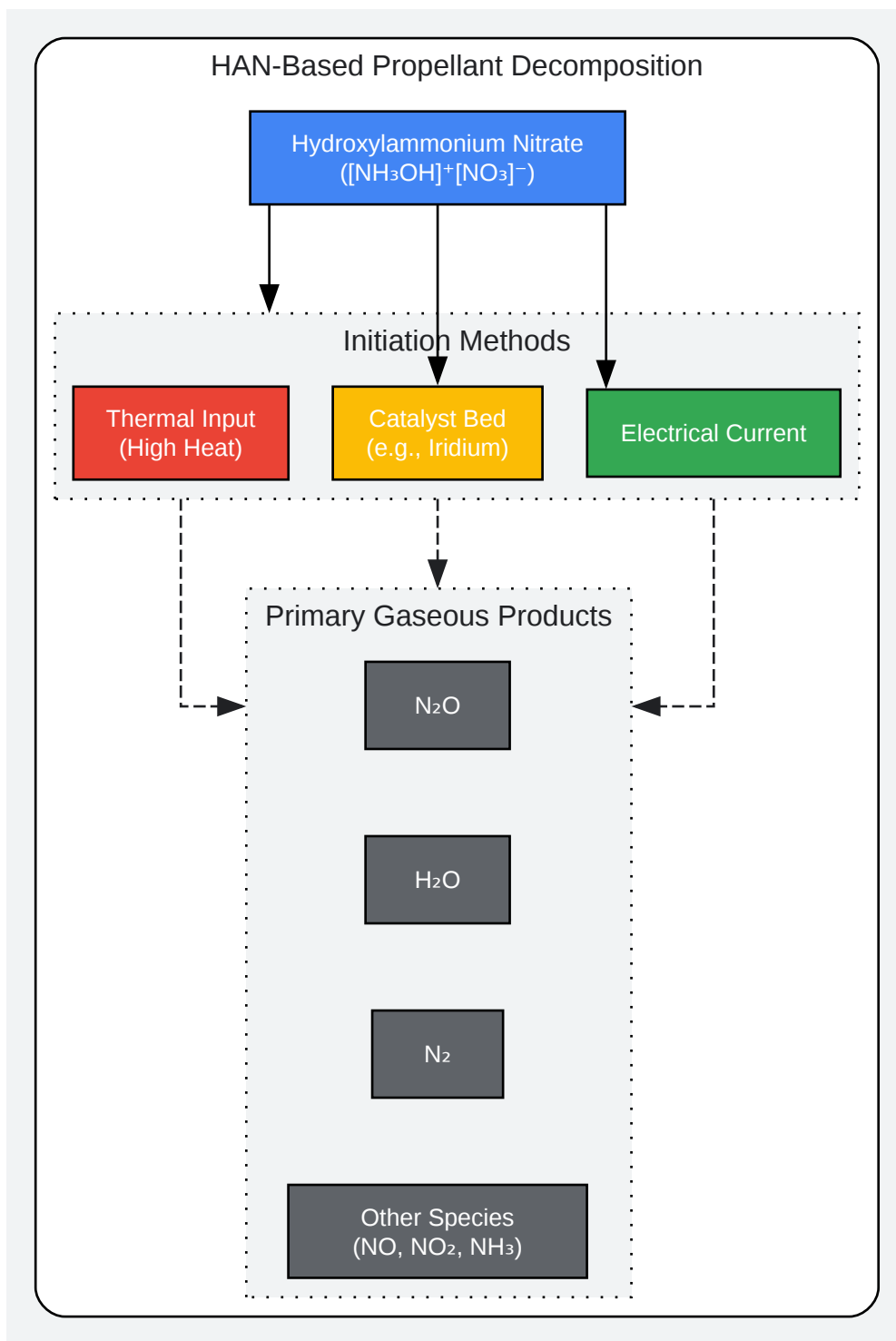
Decomposition Mechanisms

The decomposition of HAN is a critical process for its application as a propellant and can be initiated through several pathways: thermal, catalytic, and electrolytic.[19] The initial step in thermal decomposition is believed to be a proton transfer from the hydroxylammonium cation to the nitrate anion, forming hydroxylamine and nitric acid.[7] This is followed by a complex series of exothermic reactions producing various gaseous products, primarily nitrous oxide (N₂O), nitrogen (N₂), and water (H₂O).[6]

- **Thermal Decomposition:** Occurs when the propellant is heated to its decomposition temperature. For aqueous HAN solutions, this process typically begins after the water has vaporized.[2][20]
- **Catalytic Decomposition:** Involves the use of a catalyst, often a noble metal like iridium or platinum, to lower the activation energy and decomposition temperature.[2][5] This allows for

more reliable and controlled thruster ignition at lower pre-heat temperatures.[2] The catalytic process can be significantly more vigorous than thermal decomposition, often occurring in a single, rapid exothermic step.[6]

- **Electrolytic Decomposition:** As an ionic liquid, HAN can be decomposed by applying an electric current.[19] This method offers a potential alternative to catalyst beds, where electrolysis initiates decomposition and ignition through Joule heating and the creation of reactive species.[7][21]



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Caption: High-level pathways for HAN propellant decomposition.

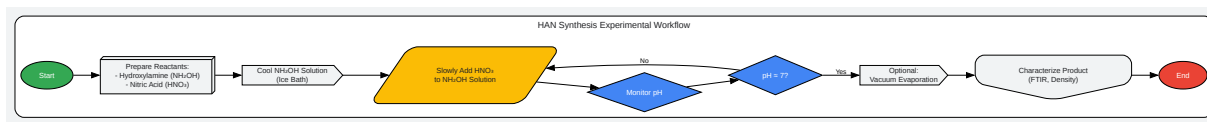
Experimental Protocols

Protocol 1: Synthesis of Hydroxylammonium Nitrate (Neutralization Method)

This protocol outlines the laboratory-scale synthesis of a HAN solution via the direct neutralization of hydroxylamine with nitric acid. This is a common and direct method for producing HAN.^[7]^[22]

Methodology:

- **Preparation:** A solution of hydroxylamine (e.g., 50 wt% in water) is placed in a reaction vessel equipped with stirring and cooling capabilities.
- **Cooling:** The hydroxylamine solution is chilled in an ice bath to manage the exothermic nature of the reaction. The temperature should be maintained below a critical threshold (e.g., 20°C) to prevent decomposition.^[7]
- **Neutralization:** Nitric acid (e.g., 60-70 wt%) is added dropwise to the cooled hydroxylamine solution with continuous, vigorous stirring.
- **pH Monitoring:** The pH of the mixture is monitored continuously. The addition of nitric acid is stopped when the solution reaches a neutral pH (approximately 7.0).^[22]
- **Concentration (Optional):** If a higher concentration is desired, water can be carefully removed from the resulting solution via vacuum evaporation at low temperatures.
- **Characterization:** The final product is characterized using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of HAN functional groups and titration or density measurements to determine the final concentration.^[22]



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Caption: Experimental workflow for HAN synthesis via neutralization.

Protocol 2: Thermal Stability Analysis

This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of HAN-based propellants. These methods are crucial for determining decomposition onset temperatures and reaction kinetics.^{[12][23]}

Methodology:

- **Sample Preparation:** A small, precise amount of the liquid HAN propellant (typically 1-5 mg) is hermetically sealed in an aluminum or gold-plated crucible.
- **Instrument Setup:** The TGA/DSC instrument is purged with an inert gas (e.g., Nitrogen) at a constant flow rate.
- **Thermal Program:** The sample is subjected to a controlled heating program. This can be a dynamic ramp (e.g., 5, 10, 20 K/min) to determine the onset temperature of decomposition, or an isothermal hold at a specific temperature to measure decomposition rates over time.^[12]
- **Data Acquisition:** The instrument records the sample's mass loss (TGA) and the differential heat flow into or out of the sample (DSC) as a function of temperature and time.
- **Data Analysis:**

- TGA Data: The onset of decomposition is identified as the temperature at which significant mass loss begins. Kinetic parameters can be calculated using methods like the Ozawa-Flynn-Wall analysis.[\[12\]](#)
- DSC Data: Exothermic peaks indicate the energy released during decomposition. The peak temperature and area under the curve provide information about the reaction's intensity and total energy release.

Caption: Workflow for thermal stability analysis of HAN propellants.

Key Applications and Flight Heritage

The primary application for HAN-based propellants is in spacecraft propulsion systems, where their low toxicity and high performance offer significant benefits.[\[24\]](#)

- Green Propellant Infusion Mission (GPIM): Launched in 2019, this NASA mission was designed specifically to demonstrate the in-space performance of AF-M315E.[\[5\]](#)[\[11\]](#) The mission successfully validated the propellant and its associated thruster technology, proving its viability as a practical replacement for hydrazine.[\[12\]](#)
- RAPIS-1 Satellite: The Japanese Aerospace Exploration Agency (JAXA) launched the RAPIS-1 satellite in 2019, which featured a 1N-class thruster using the SHP163 propellant.[\[13\]](#)[\[14\]](#) This mission also successfully demonstrated the operational capability of HAN-based technology in orbit.[\[6\]](#)

Handling, Safety, and Stability

A major driver for the adoption of HAN-based propellants is their significantly improved safety profile over hydrazine. Hydrazine is highly toxic and carcinogenic, requiring personnel to wear cumbersome Self-Contained Atmospheric Protective Ensemble (SCAPE) suits during handling.[\[8\]](#) In contrast, HAN propellants have very low vapor pressure, are less toxic, and can be handled with much simpler personal protective equipment like lab coats and gloves.[\[8\]](#)[\[11\]](#) This drastically reduces ground operation complexity and cost.

However, HAN solutions are not without challenges. They are inherently unstable and their decomposition can be catalyzed by common metals like iron, which can be present in storage tanks.[\[5\]](#)[\[12\]](#)[\[25\]](#) This necessitates careful material compatibility studies and can require the

use of metal sequestrants or stabilizers in the formulation to ensure long-term storability.[12]
[25]

Conclusion and Future Outlook

Hydroxylammonium nitrate is a cornerstone of modern green propellant technology. Propellants formulated with HAN have demonstrated superior performance and significantly lower toxicity and handling costs compared to hydrazine. With successful in-space demonstrations from both NASA and JAXA, HAN-based propulsion systems are now a mature and viable technology for a wide array of missions. Future research will likely focus on developing even more advanced catalysts that can withstand higher temperatures for longer durations, further optimizing propellant formulations for specific mission requirements, and expanding their application to larger-scale propulsion systems, such as lunar or Mars ascent vehicles.[16][26]

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